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Compound of Interest

Compound Name: 5-Fluoro-1-indanone

Cat. No.: B1345631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Fluoro-1-indanone, a versatile fluorinated compound with applications in pharmaceutical

synthesis and organic chemistry. The information presented herein has been compiled to assist

in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 5-Fluoro-1-indanone.

¹H and ¹³C NMR Spectroscopy
While specific, experimentally determined high-resolution NMR data with full assignment of

chemical shifts, multiplicities, and coupling constants for 5-Fluoro-1-indanone is not readily

available in publicly accessible databases, typical chemical shift ranges for the protons and

carbons in similar structural environments can be predicted based on established principles of

NMR spectroscopy. The expected signals are discussed in the interpretation section below.

Infrared (IR) Spectroscopy
The infrared spectrum of 5-Fluoro-1-indanone exhibits characteristic absorption bands

corresponding to its key functional groups. The data presented is based on a spectrum

obtained from a liquid melt.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Medium Aromatic C-H Stretch

~2850 - 2950 Medium Aliphatic C-H Stretch

~1710 - 1730 Strong C=O Stretch (Ketone)

~1600 Medium Aromatic C=C Stretch

~1480 Medium Aromatic C=C Stretch

~1250 Strong C-F Stretch

~800 - 900 Strong
Aromatic C-H Bend (Out-of-

plane)

Note: The exact peak positions may vary slightly depending on the sampling method and

instrument.

Mass Spectrometry (MS)
Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS)

indicates a molecular ion and characteristic fragment ions.

m/z Relative Intensity Interpretation

150 High [M]⁺ (Molecular Ion)

149 Medium [M-H]⁺

122 High [M-CO]⁺

Spectroscopic Interpretation
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with

splitting patterns influenced by both proton-proton and proton-fluorine coupling. The two

methylene groups of the indanone ring system will appear as distinct multiplets in the aliphatic

region.
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¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The

carbonyl carbon will be the most downfield signal. The aromatic carbons will show

characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F

coupling constant. The two aliphatic carbons will appear in the upfield region.

IR Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band

for the carbonyl group (C=O) of the ketone. The presence of aromatic and aliphatic C-H

stretching bands, as well as a strong C-F stretching band, further confirms the structure of 5-
Fluoro-1-indanone.

Mass Spectrometry: The mass spectrum shows a strong molecular ion peak at m/z 150, which

corresponds to the molecular weight of 5-Fluoro-1-indanone (C₉H₇FO). The significant

fragment at m/z 122 is characteristic of the loss of a neutral carbon monoxide (CO) molecule

from the molecular ion, a common fragmentation pathway for cyclic ketones. The peak at m/z

149 is likely due to the loss of a hydrogen atom.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters for the acquisition of data for 5-Fluoro-1-indanone may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solid sample of 5-Fluoro-1-indanone (typically 5-25 mg for ¹H NMR

and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a

clean NMR tube. The solution should be free of particulate matter.

Data Acquisition (General): The NMR spectrum is acquired on a high-resolution NMR

spectrometer. For solid-state NMR, magic-angle spinning (MAS) is employed to reduce

anisotropic broadening. The acquisition parameters, including the number of scans, relaxation

delay, and pulse sequence, are optimized to obtain a spectrum with a good signal-to-noise

ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Melt/Thin Film): A small amount of solid 5-Fluoro-1-indanone is placed

on an IR-transparent window (e.g., KBr or NaCl plate). The sample is then gently heated to its
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melting point and allowed to spread into a thin, uniform film upon cooling. Alternatively, the solid

can be dissolved in a volatile solvent, a drop of the solution placed on the plate, and the solvent

allowed to evaporate.[1]

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, such as a Bruker

Tensor 27 FT-IR. A background spectrum of the clean, empty sample holder is first recorded

and automatically subtracted from the sample spectrum. The spectrum is typically recorded in

the mid-IR range (4000-400 cm⁻¹).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 5-Fluoro-1-indanone is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

Data Acquisition: An aliquot of the sample solution is injected into the gas chromatograph. The

sample is vaporized and carried by an inert gas through a capillary column, where separation

of components occurs. The eluent from the GC column is then introduced into the mass

spectrometer. In the MS, molecules are ionized (typically by electron impact), and the resulting

ions are separated based on their mass-to-charge ratio.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Fluoro-1-indanone.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345631#spectroscopic-data-for-5-fluoro-1-
indanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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